molecular formula C19H19BrN2OS B611802 WB403 CAS No. 1594041-84-5

WB403

Cat. No. B611802
M. Wt: 403.338
InChI Key: NYKBJEUCSJOODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WB403 is a TGR5 activator. WB403 significantly improves glucose tolerance and decreases fasting blood glucose, postprandial blood glucose and HbA1c in type 2 diabetic mice. WB403 also increases pancreatic β-cells and restores the normal distribution pattern of α-cell and β-cell in islets.

Scientific Research Applications

TGR5 Activation and GLP-1 Secretion in Type 2 Diabetes

WB403, a novel TGR5 activator, shows promise in treating type 2 diabetes. It efficiently promotes GLP-1 secretion and preserves pancreatic β-cells, which are crucial in regulating blood glucose levels. Unlike some TGR5 agonists, WB403 does not significantly affect the gallbladder. It has demonstrated effectiveness in improving glucose tolerance, reducing fasting and postprandial blood glucose, and decreasing HbA1c levels in type 2 diabetic mice. Additionally, it restored the normal distribution of α-cell and β-cell in islets, indicating a protective effect on pancreatic β-cells (Zheng et al., 2015).

properties

CAS RN

1594041-84-5

Product Name

WB403

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.338

IUPAC Name

4-(5-((4-Bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine

InChI

InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3

InChI Key

NYKBJEUCSJOODJ-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(C2=NC(C)=C(COCC3=CC=C(Br)C=C3)S2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WB403 ;  WB-403;  WB 403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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